![molecular formula C7H3F3N2 B157043 5-(Trifluoromethyl)pyridine-2-carbonitrile CAS No. 95727-86-9](/img/structure/B157043.png)
5-(Trifluoromethyl)pyridine-2-carbonitrile
Overview
Description
“5-(Trifluoromethyl)pyridine-2-carbonitrile” is a chemical compound that contains a pyridine ring, a trifluoromethyl group (-CF3), and a nitrile group (-CN). The trifluoromethyl group is characterized by the presence of three fluorine atoms and a methyl group . The compound is used as an intermediate in the synthesis of various agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of “5-(Trifluoromethyl)pyridine-2-carbonitrile” and its derivatives generally involves two main methods. One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “5-(Trifluoromethyl)pyridine-2-carbonitrile” is characterized by a pyridine ring, a trifluoromethyl group, and a nitrile group. The unique physicochemical properties of this compound are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .
Chemical Reactions Analysis
The chemical reactions involving “5-(Trifluoromethyl)pyridine-2-carbonitrile” are characterized by the condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Trifluoromethyl)pyridine-2-carbonitrile” are influenced by the presence of the trifluoromethyl group and the pyridine ring. The introduction of the formyl group into position “2” of the boronic acids causes a significant increase of acidity .
Scientific Research Applications
Agrochemical Industry
5-(Trifluoromethyl)pyridine-2-carbonitrile: is a key intermediate in the synthesis of various agrochemicals. Its derivatives are primarily used for crop protection, offering effective pest control due to the unique properties imparted by the trifluoromethyl group . For instance, it’s involved in the production of fluazifop-butyl, a herbicide that targets grassy weeds in soybean and peanut crops.
Pharmaceutical Development
In the pharmaceutical sector, this compound serves as a structural motif in active ingredients. Its derivatives have been incorporated into several FDA-approved drugs, including antivirals and antitumor agents. Ongoing research explores its potential in new drug candidates, particularly due to its influence on the pharmacokinetic properties of molecules .
Material Science
The trifluoromethyl group in 5-(Trifluoromethyl)pyridine-2-carbonitrile contributes to the development of advanced materials. Its derivatives are used as building blocks in creating polymers and coatings with enhanced durability and chemical resistance. This is crucial for producing materials that can withstand harsh environmental conditions .
Environmental Science
Derivatives of 5-(Trifluoromethyl)pyridine-2-carbonitrile are being studied for their environmental applications, particularly in the development of eco-friendly pesticides. These compounds offer a balance between efficacy and reduced environmental impact, which is a significant concern in sustainable agriculture practices .
Analytical Chemistry
In analytical chemistry, 5-(Trifluoromethyl)pyridine-2-carbonitrile is utilized for its strong electron-withdrawing properties, which enhance the sensitivity and selectivity of various analytical methods. It’s particularly useful in chromatography and mass spectrometry, aiding in the accurate detection and quantification of complex samples .
Synthetic Chemistry
This compound is instrumental in synthetic chemistry, where it’s used as an intermediate in various chemical reactions. Its presence in a molecule can significantly alter the reactivity, making it a valuable component in the synthesis of complex organic compounds. It’s also used in the development of new synthetic methodologies .
Mechanism of Action
Target of Action
5-(Trifluoromethyl)pyridine-2-carbonitrile is a derivative of trifluoromethylpyridine (TFMP), which has been widely used in the agrochemical and pharmaceutical industries . The primary targets of TFMP derivatives are pests in the context of crop protection . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to its biological activities .
Mode of Action
It is known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that some tfmp derivatives interfere with the biochemistry of respiration .
Result of Action
It is known that the major use of tfmp derivatives is in the protection of crops from pests .
Action Environment
The development of fluorinated organic chemicals, including tfmp derivatives, is an increasingly important research topic due to the growing number of applications for these compounds .
Safety and Hazards
“5-(Trifluoromethyl)pyridine-2-carbonitrile” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
properties
IUPAC Name |
5-(trifluoromethyl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSCJULUXJSJOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364197 | |
Record name | 5-(Trifluoromethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyridine-2-carbonitrile | |
CAS RN |
95727-86-9 | |
Record name | 5-(Trifluoromethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 95727-86-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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